

5-Methoxybenzene-1,3-diamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxybenzene-1,3-diamine

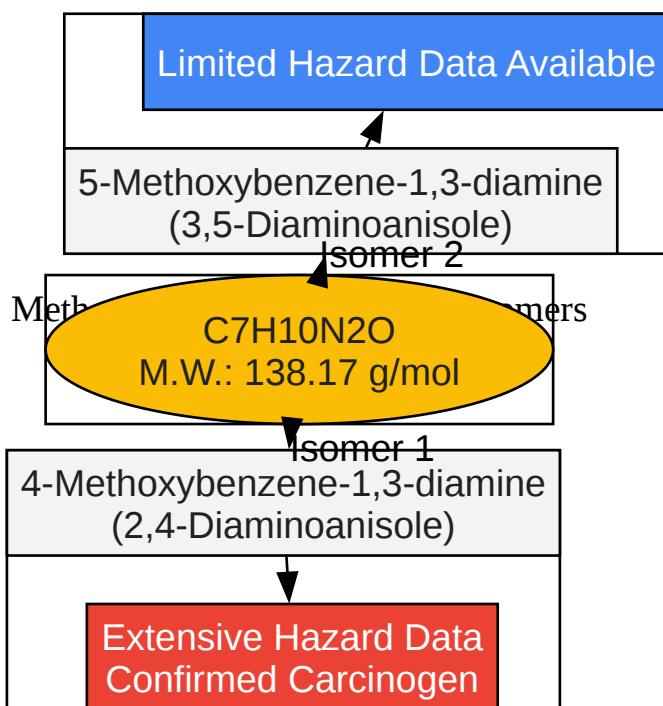
Cat. No.: B1601182

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Hazard Profile of Methoxybenzene-1,3-diamines for Research and Development Professionals

A Note on Isomeric Specificity in Chemical Safety

In the field of chemical research and drug development, precision in identifying substances is paramount to ensuring safety and experimental validity. This guide addresses the material safety profile of Methoxybenzene-1,3-diamine. It is critical to distinguish between its isomers, as their toxicological profiles and the extent of available safety data differ significantly.


- **5-Methoxybenzene-1,3-diamine** (CAS RN 100-96-9), also known as 3,5-Diaminoanisole, has limited publicly available, detailed hazard information.[\[1\]](#)[\[2\]](#)
- 4-Methoxybenzene-1,3-diamine (CAS RN 615-05-4), commonly known as 2,4-Diaminoanisole, is a well-documented compound with extensive toxicological data. It is a confirmed carcinogen and carries significant health warnings.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Given the potential for confusion and the severe hazards associated with the 2,4-isomer (CAS 615-05-4), this guide will focus predominantly on its comprehensive safety data, as it represents the most significant risk profile within this chemical family. Researchers handling any Methoxybenzene-1,3-diamine must verify the precise isomer and its corresponding CAS number before commencing work.

Section 1: Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The structural difference between these isomers dictates their chemical and biological properties.

Diagram: Isomeric Distinction

Caption: Isomeric relationship and data availability.

Property	4-Methoxybenzene-1,3-diamine (CAS 615-05-4)	5-Methoxybenzene-1,3-diamine (CAS 100-96-9)
Synonyms	2,4-Diaminoanisole, p-Methoxy-m-phenylenediamine	3,5-Diaminoanisole, 1-methoxy-3,5-diaminobenzene
Molecular Formula	C ₇ H ₁₀ N ₂ O ^[6]	C ₇ H ₁₀ N ₂ O ^{[1][2]}
Molecular Weight	138.17 g/mol ^[6]	138.17 g/mol ^{[1][2]}
Appearance	Needle-like solid; off-white to violet powder (sulfate form) ^[3]	Data not readily available
Melting Point	67-68 °C ^[3]	Data not readily available
Boiling Point	~254 °C (estimate) ^[6]	Data not readily available
Solubility	Soluble in water ^[3]	Data not readily available

Section 2: Hazard Identification and Toxicological Profile (CAS 615-05-4)

This section focuses on 2,4-Diaminoanisole (CAS 615-05-4), which is classified as a hazardous substance. Its handling requires stringent safety protocols due to its carcinogenic and mutagenic properties.

GHS Hazard Classification

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.^[5]
- Carcinogenicity (Category 1B): May cause cancer.^[5] This classification is based on sufficient evidence from animal studies.
- Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.^[5]
- Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.^[5]

Hazard Statements (H-codes)

- H302: Harmful if swallowed^[5]

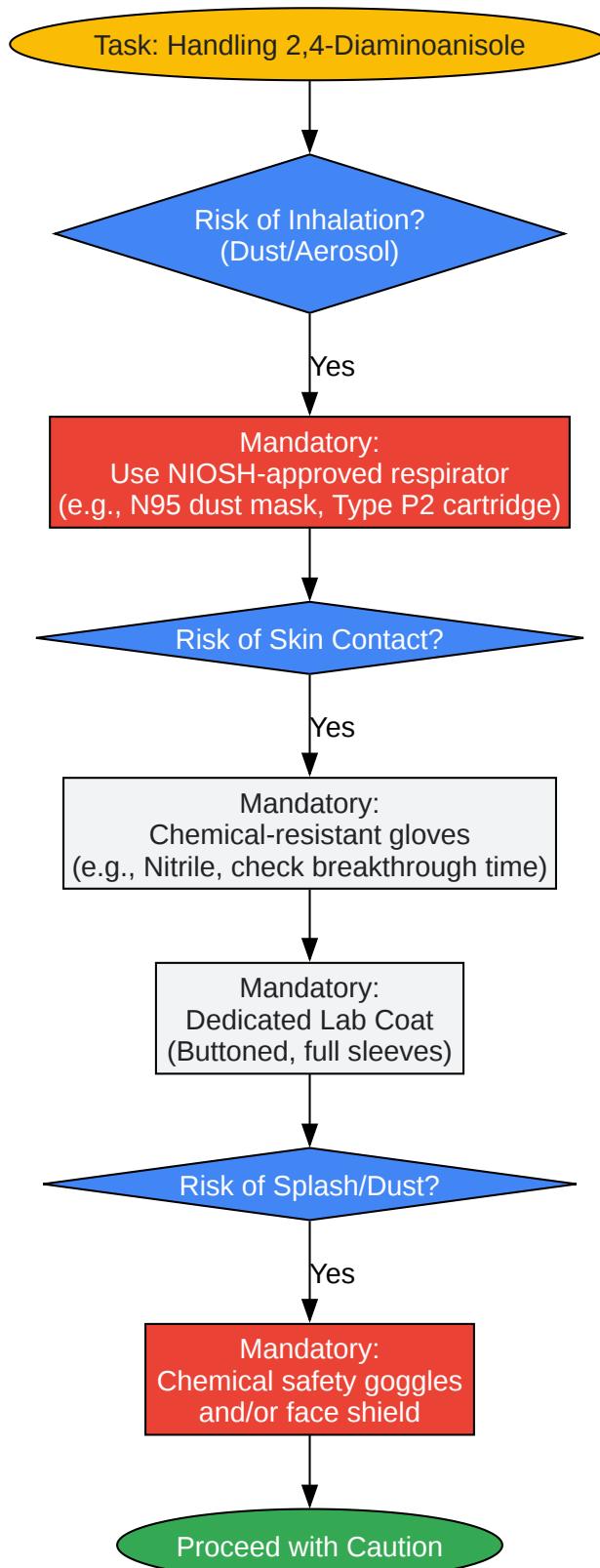
- H341: Suspected of causing genetic defects[5]
- H350: May cause cancer[5]
- H411: Toxic to aquatic life with long lasting effects[5]

Toxicological Summary

- Primary Routes of Exposure: Ingestion, inhalation, and skin contact.
- Acute Effects: Harmful if swallowed, with an oral LD50 in rats of 460 mg/kg.[5][7] It can cause skin and eye irritation.[3] Effects of exposure may be delayed, and medical observation for 24-48 hours is recommended after overexposure, as pulmonary edema may occur.[3]
- Chronic Effects: The most significant long-term hazard is its carcinogenicity. It is a confirmed carcinogen.[3] There is also a possible risk of irreversible effects (mutagenicity).[3][5] Human mutation data has been reported.[3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the severe chronic hazards, a zero-exposure policy should be the goal. Engineering controls are the first line of defense, supplemented by rigorous PPE protocols.


Engineering Controls

- Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
- Ventilation: Ensure the laboratory has adequate general ventilation.
- Designated Area: Establish a designated area for working with this carcinogen, with clear signage and restricted access.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a checklist but a risk-based assessment. The causality is simple: prevent all routes of exposure— inhalation, dermal, and ocular.

Diagram: PPE Selection Workflow

[Click to download full resolution via product page](#)

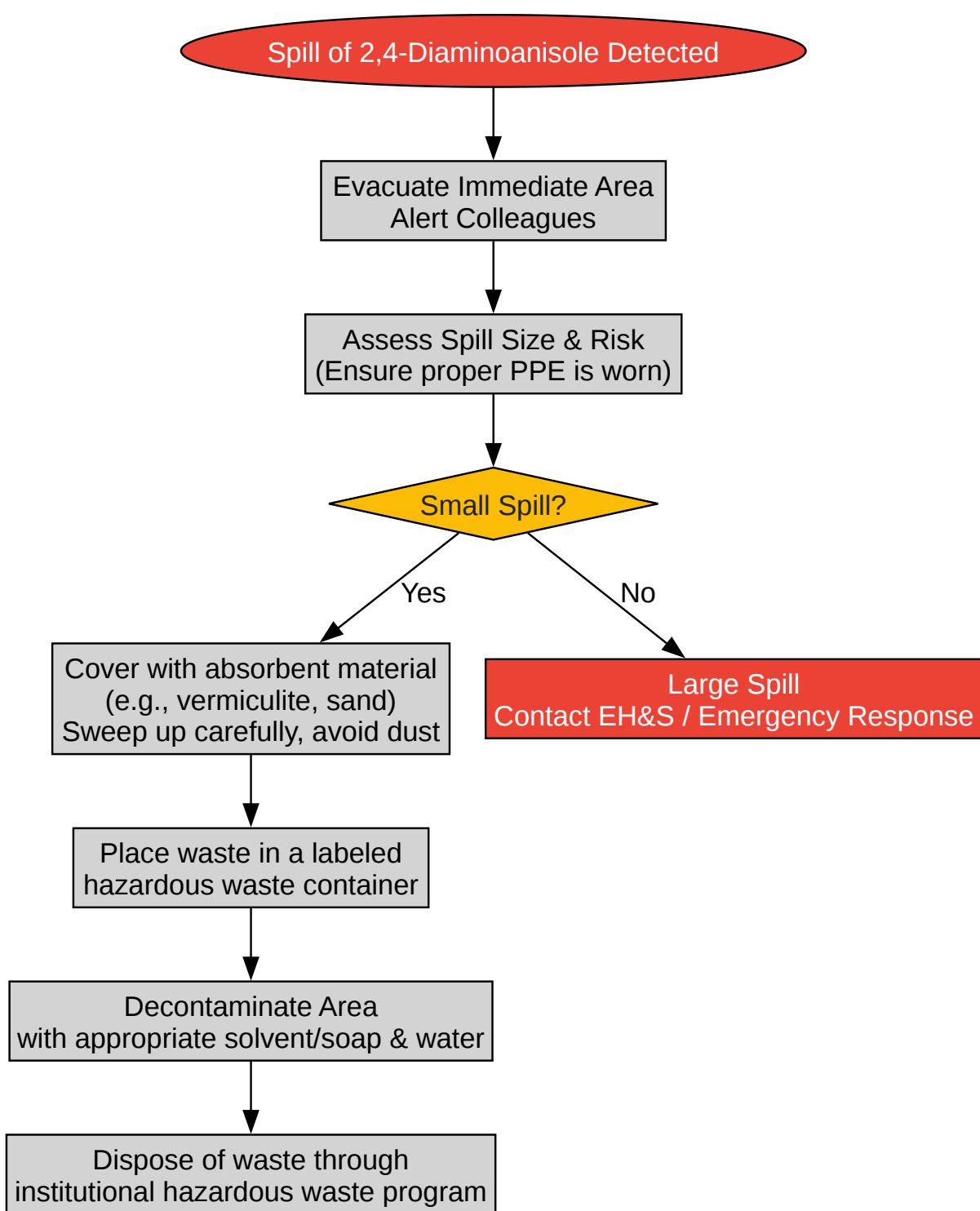
Caption: Logic for mandatory PPE selection.

- Respiratory Protection: If there is any risk of dust generation that cannot be controlled by a fume hood, a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., P2) is necessary.
- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and change them immediately if contaminated.
- Eye/Face Protection: Use chemical safety goggles and a face shield.
- Skin and Body Protection: Wear a fully buttoned lab coat. Contaminated clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[\[8\]](#)

Section 4: Handling, Storage, and Emergency Procedures

Safe Handling Practices

- Obtain Special Instructions: Before use, obtain and read all safety information. Do not handle until all safety precautions have been read and understood.[\[3\]](#)[\[5\]](#)[\[8\]](#)
- Avoid Exposure: This is the guiding principle. Avoid breathing dust and avoid contact with skin and eyes.[\[3\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[8\]](#)[\[9\]](#)


Storage

- Store in a tightly closed container in a dry, well-ventilated area.[\[10\]](#)
- Keep locked up or in an area accessible only to qualified and authorized personnel.[\[8\]](#)
- Store separately from strong oxidizing agents and strong acids, which are incompatible materials.[\[5\]](#)

Accidental Release and First Aid

The response to an emergency must be pre-planned and executed swiftly to minimize exposure.

Diagram: Chemical Spill Response Protocol

[Click to download full resolution via product page](#)

Caption: Step-by-step spill response workflow.

Situation	First-Aid Measure
Eye Contact	Immediately flush eyes with running water for at least 20 minutes, removing contact lenses if present. Seek immediate medical attention.[3]
Skin Contact	Remove and isolate contaminated clothing. Immediately flush skin with plenty of soap and water. Seek medical advice if irritation persists. [3][10]
Inhalation	Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]
Ingestion	Do NOT induce vomiting. Clean mouth with water. Seek immediate medical advice.[3]

Section 5: Disposal Considerations

Waste generated from this material is considered hazardous waste.

- Chemical Disposal: Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) through a licensed professional waste disposal service.[11] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
- Environmental Release: Avoid release to the environment.[3][5] This substance is toxic to aquatic organisms and can cause long-term adverse effects.[3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 5-Methoxybenzene-1,3-diamine | C7H10N2O | CID 12897333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 615-05-4 | CAS DataBase [m.chemicalbook.com]
- 4. Details [hcis.safeworkaustralia.gov.au]
- 5. hpc-standards.com [hpc-standards.com]
- 6. chembk.com [chembk.com]
- 7. 4-Methoxy-1,3-benzenediamine | CAS#:615-05-4 | Chemsric [chemsrc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. accustandard.com [accustandard.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Methoxybenzene-1,3-diamine material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601182#5-methoxybenzene-1-3-diamine-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com